Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
CAS No.:
Cat. No.: VC8663107
Molecular Formula: C22H22N2O3
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N2O3 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | ethyl 4-(3-acetylanilino)-6,8-dimethylquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C22H22N2O3/c1-5-27-22(26)19-12-23-20-14(3)9-13(2)10-18(20)21(19)24-17-8-6-7-16(11-17)15(4)25/h6-12H,5H2,1-4H3,(H,23,24) |
| Standard InChI Key | ZSVCLBLONAPRJB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC(=C3)C(=O)C |
| Canonical SMILES | CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC(=C3)C(=O)C |
Introduction
Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline derivative family. Quinoline derivatives are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's structure integrates a quinoline core substituted with functional groups that modulate its chemical and biological behavior.
Structural Overview
Molecular Formula: C21H20N2O3
Molecular Weight: Approximately 348.4 g/mol
Functional Groups:
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Quinoline backbone
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Ethyl ester group (-COOEt)
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Acetyl-substituted phenyl group (-C6H4COCH3)
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Amino linkage (-NH-)
The compound's structure can be described as a conjugated system with electron-donating and electron-withdrawing groups, which influence its reactivity and potential biological activity.
Synthesis Pathway
The synthesis of ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves:
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Quinoline Derivative Formation: Starting from an appropriate substituted aniline or quinoline precursor.
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Esterification: Introducing the ethyl ester moiety via reaction with ethyl chloroformate or similar reagents.
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Substitution Reactions: Adding the acetylphenyl group through nucleophilic substitution or coupling reactions.
These steps often require catalysts such as triethylamine or acidic conditions to facilitate the reactions.
Pharmacological Potential
Quinoline derivatives have been extensively studied for their therapeutic applications. Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate may exhibit:
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Anticancer Activity: Quinoline esters are known to inhibit tumor cell proliferation by targeting DNA or specific enzymes.
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Antimicrobial Effects: The compound's functional groups suggest potential antibacterial or antifungal properties.
Molecular Docking Studies
Preliminary docking studies on related quinoline derivatives indicate strong binding affinities to enzymes like topoisomerases and kinases, which are critical in cancer therapy.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C21H20N2O3 |
| Molecular Weight | ~348.4 g/mol |
| Solubility | Soluble in organic solvents |
| IR Spectroscopy (Predicted) | Peaks at ~1700 cm (ester ), ~3300 cm () |
| UV Absorption | Strong absorption in the UV range due to conjugation |
| Biological Activity | Anticancer, antimicrobial (potential) |
Research Findings on Related Compounds
Studies on structurally similar compounds highlight:
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Anticancer Activity: Quinoline derivatives have shown efficacy against breast cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range .
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Antimicrobial Properties: Substituted quinolines demonstrate activity against Gram-positive and Gram-negative bacteria .
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Structure-Activity Relationship (SAR):
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Electron-donating groups enhance antimicrobial activity.
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Ester substitutions improve lipophilicity and cellular uptake.
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